![molecular formula C19H22O3 B14496283 Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol CAS No. 63566-32-5](/img/structure/B14496283.png)
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol is a complex organic compound with a unique structure that combines the properties of acetic acid and phenolic compounds. This compound is known for its diverse applications in various fields, including chemistry, biology, medicine, and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol typically involves the reaction of acetic acid with 2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction conditions, including temperature and pressure, are carefully monitored to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. The raw materials, acetic acid and 2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol, are mixed in appropriate ratios and subjected to high temperatures and pressures in the presence of a catalyst. The reaction mixture is then purified through distillation and crystallization to obtain the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones and other oxidation products.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or hydrocarbons.
Substitution: The phenolic group in the compound can undergo electrophilic aromatic substitution reactions, leading to the formation of various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to achieve the desired products .
Major Products Formed
The major products formed from these reactions include quinones, alcohols, and various substituted phenolic derivatives. These products have significant applications in different fields, including pharmaceuticals and materials science .
Wissenschaftliche Forschungsanwendungen
Acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol has a wide range of scientific research applications:
Chemistry: The compound is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: It is used in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: The compound has potential therapeutic applications, including its use as an antimicrobial agent and in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Wirkmechanismus
The mechanism of action of acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. Its phenolic group allows it to participate in redox reactions, influencing cellular oxidative stress and signaling pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol include:
- Acetic acid;2-phenylethyl ester
- Acetic acid;1-ethyl-2-phenyl-butyl ester
- Acetic acid;1-methyl-2,2-diphenyl-ethyl ester
Uniqueness
What sets this compound apart from these similar compounds is its unique combination of an acetic acid moiety with a substituted phenolic group. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Eigenschaften
CAS-Nummer |
63566-32-5 |
|---|---|
Molekularformel |
C19H22O3 |
Molekulargewicht |
298.4 g/mol |
IUPAC-Name |
acetic acid;2-[1-(2-ethenylphenyl)ethyl]-6-methylphenol |
InChI |
InChI=1S/C17H18O.C2H4O2/c1-4-14-9-5-6-10-15(14)13(3)16-11-7-8-12(2)17(16)18;1-2(3)4/h4-11,13,18H,1H2,2-3H3;1H3,(H,3,4) |
InChI-Schlüssel |
OPIOTTUQXGXNMY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)C(C)C2=CC=CC=C2C=C)O.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Chloro-1-[3-(2-fluoroethoxy)-4-nitrophenoxy]-4-(methylsulfanyl)benzene](/img/structure/B14496207.png)
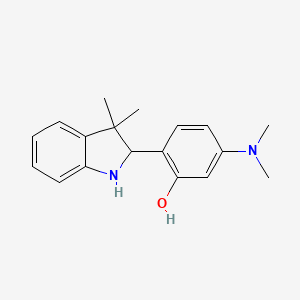
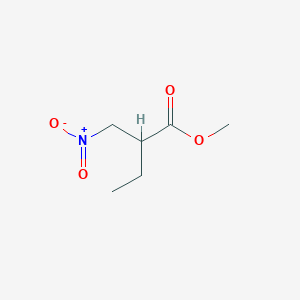
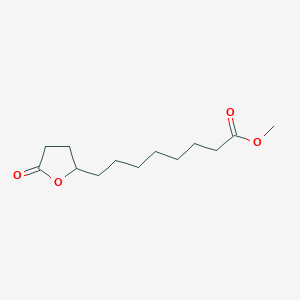
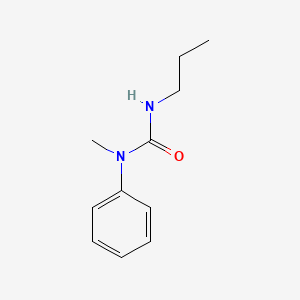
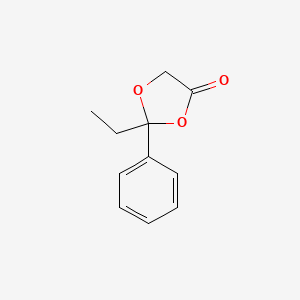
![Bis[bis(phenylsulfanyl)methyl]mercury](/img/structure/B14496262.png)
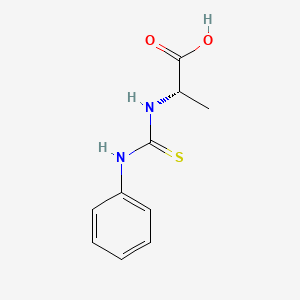
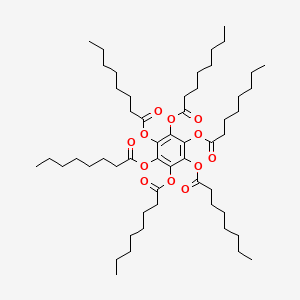
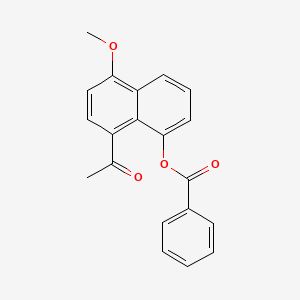
![1-[Chloro-bis(4-phenylphenyl)methyl]-4-phenylbenzene](/img/structure/B14496288.png)
![2,2-Dimethyl-4-[(4-phenoxyphenoxy)methyl]-1,3-dioxolane](/img/structure/B14496294.png)
![Phenyltris[(propan-2-yl)oxy]stannane](/img/structure/B14496301.png)
